(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the benzyl and hydroxymethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl group.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in structural biology.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential activity against various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(methyl)pyrrolidine-1-carboxylate
- (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-acetate
Uniqueness
Compared to similar compounds, (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in research and industrial applications.
Properties
CAS No. |
787615-49-0 |
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Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzyl (2S,4R)-2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(11-21)20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1 |
InChI Key |
OBRBPZHTFGSYPG-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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